Koumine N-oxide

Vue d'ensemble

Description

Koumine N-oxide is a derivative of Koumine, which is the principal alkaloid found in Gelsemium elegans Benth. The structural and relative configuration of Koumine has been determined through chemical and spectroscopic studies, which have provided insights into its molecular structure and potential for modifications such as oxidation to form Koumine N-oxide. These studies lay the groundwork for understanding the synthesis, chemical reactions, and properties of Koumine N-oxide derivatives (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Synthesis Analysis

The synthesis of Koumine involves complex chemical processes that include the reductive cleavage and oxidation steps crucial for forming Koumine N-oxide. These processes involve transformations and decarboxylations that set the stage for understanding the synthesis pathways for Koumine N-oxide. By examining the synthesis of Koumine, researchers can identify key steps that may be adapted or extended to synthesize Koumine N-oxide (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Molecular Structure Analysis

The detailed molecular structure of Koumine, including its carbon skeleton and stereostructure, has been elucidated through 1H NMR analysis and X-ray diffraction studies. These analyses are essential for understanding the molecular structure of Koumine N-oxide, as the addition of an oxide group would alter the electronic and spatial configuration of the molecule, potentially affecting its chemical reactivity and physical properties (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Chemical Reactions and Properties

Koumine's reactivity, as indicated by its interactions with various reagents and its ability to undergo transformations such as oxidation, provides a basis for predicting the chemical reactions and properties of Koumine N-oxide. Understanding the chemical behavior of Koumine under different conditions helps in anticipating how the N-oxide derivative may behave in similar or different chemical environments (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Physical Properties Analysis

The physical properties of Koumine, such as its solubility, melting point, and crystal structure, are directly related to its molecular structure. These properties are crucial for the synthesis and application of Koumine N-oxide, as they influence the conditions under which the compound can be synthesized and its stability in various environments (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Chemical Properties Analysis

The chemical properties of Koumine, including its reactivity with other compounds and its susceptibility to various chemical reactions, provide valuable information for understanding the chemical properties of Koumine N-oxide. Insights into the functional groups present in Koumine and their reactivity can help predict how the introduction of an N-oxide group might alter these properties (Liu Chu-tsin, Wang Qi-wen, & Wang Chi-Hao, 1986).

Applications De Recherche Scientifique

Anti-Inflammatory Properties : Koumine has shown potential as an anti-inflammatory agent. In a study, koumine was found to decrease levels of pro-inflammatory mediators like nitric oxide, interleukin-6, tumor necrosis factor-α, and interleukin-1β in macrophages. This effect was associated with the inhibition of NF-κB activation and suppression of ERK and p38 MAPK phosphorylation (Yuan et al., 2016).

Anti-Apoptotic Effects : Koumine exhibits anti-apoptotic properties, especially in the context of lipopolysaccharide (LPS)-mediated cell apoptosis. It reduces reactive oxygen species production and influences the expression of apoptotic and anti-apoptotic proteins, suggesting a protective role against LPS-induced apoptosis (Yuan et al., 2016).

Cytoprotective Effects : In another study, koumine showed cytoprotective effects against oxidative stress-induced cell injury. It significantly increased cell viability under stress conditions and suppressed the production of reactive oxygen species, lactate dehydrogenase release, and malondialdehyde production, indicating its potential as an antioxidant (Yuan et al., 2019).

Neurological Effects : Koumine has been studied for its anxiolytic properties and effects on neurological functions. In animal models, koumine exhibited anxiolytic-like activities without affecting other neurological and physical functions, suggesting its potential for treating anxiety (Chen et al., 2017).

Effect on Neuropathic Pain : Koumine may also play a role in reducing neuropathic pain. A study indicated that koumine decreased astrocyte-mediated neuroinflammation and enhanced autophagy, contributing to its analgesic effects in chronic constriction injury models (Jin et al., 2018).

Mécanisme D'action

Target of Action

Koumine N-oxide primarily targets Reactive Oxygen Species (ROS) , p53 , and mitochondrial apoptotic pathways in cells . It also interacts with NF-κB and ERK/p38 MAPK signaling pathways . These targets play crucial roles in cell apoptosis, inflammation, and tumor suppression.

Mode of Action

Koumine N-oxide interacts with its targets by suppressing the production of ROS and the activation of p53 . It also inhibits the phosphorylation of ERK, p38, p65, and IκBα . This leads to a decrease in the levels of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), as well as a reduction of LPS-induced levels of TNF-α, IL-1β, and IL-6 mRNA .

Biochemical Pathways

Koumine N-oxide affects various biochemical pathways. It suppresses the production of ROS, leading to a decrease in NO and iNOS levels . It also inhibits the activation of p53 and mitochondrial apoptotic pathways . Furthermore, it suppresses the ERK/p38 MAPK and NF-κB signaling pathways . These pathways are crucial for cell apoptosis, inflammation, and tumor suppression.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may impact its bioavailability and efficacy.

Result of Action

Koumine N-oxide has been shown to inhibit cell proliferation and promote apoptosis in a dose-dependent manner . It decreases the mitochondrial membrane potential and increases ROS production in cells . It also suppresses the activation of caspase-3 and decreases the expression of Bcl-2, while elevating the expressions of Bax and caspase-3 .

Action Environment

Environmental factors can influence the action of Koumine N-oxide. For instance, cellular mitochondrial dysfunction can lead to the production of ROS, which is related to liver carcinogenesis . Moreover, a high concentration of Koumine N-oxide has been shown to have toxic effects on zebrafish, suggesting that the safe concentration for zebrafish should be less than 25 mg/L .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

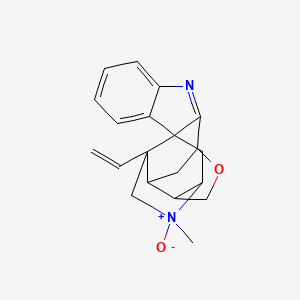

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZCFMVBRTVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Koumine N-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.